![molecular formula C13H18O4 B14546687 Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoate CAS No. 62155-61-7](/img/structure/B14546687.png)
Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoate is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a 6-oxabicyclo[3.1.0]hexane ring, which is a key feature contributing to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoate typically involves the formation of the 6-oxabicyclo[3.1.0]hexane ring through a series of chemical reactions. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst under blue LED irradiation . This method is highly diastereoselective and provides good yields for a broad range of derivatives.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by isomerization and further chemical modifications . These methods ensure the efficient and scalable production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.
Industry: Used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism by which Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in various chemical reactions, influencing biological processes and industrial applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Oxabicyclo[3.1.0]hexane: Shares the oxabicyclo[3.1.0]hexane ring but lacks the additional functional groups present in Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoate.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with different ring structures and properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
62155-61-7 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoate |
InChI |
InChI=1S/C13H18O4/c1-16-12(15)7-5-3-2-4-6-9-10(14)8-11-13(9)17-11/h2,4,9,11,13H,3,5-8H2,1H3 |
InChI Key |
YSHVHGCZBHLHAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC=CCC1C2C(O2)CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


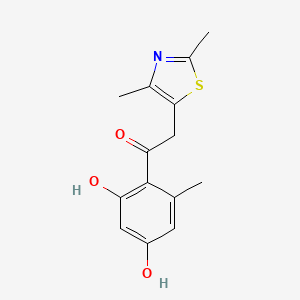
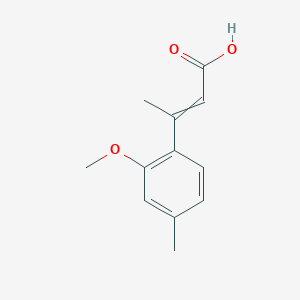
![2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-benzoxazaphosphole](/img/structure/B14546623.png)
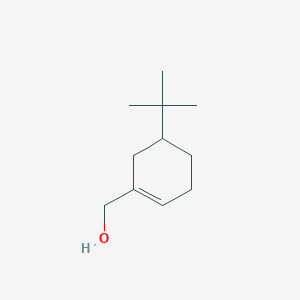
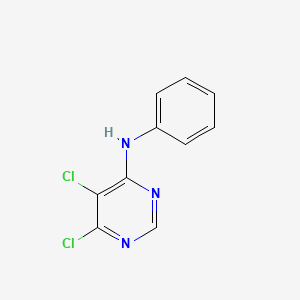
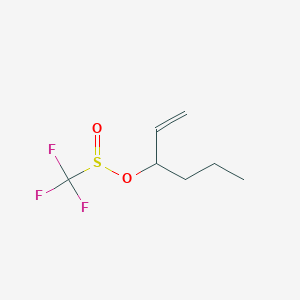
silane](/img/structure/B14546644.png)
![N-Hydroxy-10-nitroso-5,6-dihydrobenzo[c]cinnolin-1-amine](/img/structure/B14546658.png)
![Ethyl 3-[(hydroxymethyl)amino]butanoate](/img/structure/B14546667.png)
![1H-Imidazole, 1-ethenyl-2-[[2-(ethylthio)ethyl]thio]-4,5-diphenyl-](/img/structure/B14546669.png)
![1H-Imidazo[4,5-b]pyrazine-2-methanol, 1,5,6-trimethyl-](/img/structure/B14546672.png)
![(1,2-Dihydronaphtho[2,1-b]furan-2-yl)(phenyl)methanone](/img/structure/B14546674.png)
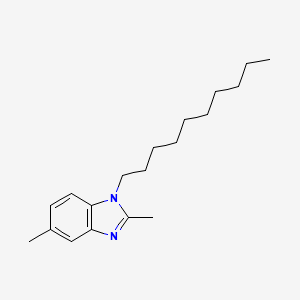
![2-[(2-Methylthiolan-2-yl)sulfanyl]thiophene](/img/structure/B14546682.png)
